molecular formula C24H30N2O5 B1683057 Vindorosine CAS No. 5231-60-7

Vindorosine

Cat. No.: B1683057
CAS No.: 5231-60-7
M. Wt: 426.5 g/mol
InChI Key: SASWULSUPROHRT-UHFFFAOYSA-N
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Description

Vindorosine is a naturally occurring indole alkaloid found in the plant Catharanthus roseus. It belongs to the class of monoterpene indole alkaloids, which are known for their diverse biological activities. This compound is structurally related to other well-known alkaloids such as vinblastine and vincristine, which are widely used in cancer chemotherapy .

Scientific Research Applications

Vindorosine has several scientific research applications, including:

Mechanism of Action

Target of Action

Vindorosine, also known as Demethoxyvindoline, is a complex indole alkaloid that is derived from the plant Catharanthus roseus . It serves as a precursor to the therapeutically important anticancer drugs, vinblastine, and vincristine . The primary targets of this compound are cancer cells, where it exhibits potent antitumor action .

Mode of Action

It is known that it interacts with its targets (cancer cells) by disrupting the microtubule network within the cells, which is crucial for cell division and proliferation . This disruption leads to cell cycle arrest and ultimately cell death, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

The biosynthesis of this compound from tabersonine involves a series of enzymatic reactions . It starts with the hydroxylation by the tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine . 16-Methoxytabersonine is then sequentially catalyzed by T3O (tabersonine 3-oxygenase; CYP71D1V2)/T3R (tabersonine 3-reductase; ALDH1), NMT (3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase), D4H (desacetoxyvindoline-4-hydroxylase), and DAT (deacetylvindoline-4-O-acetyltransferase), leading to the biosynthesis of vindoline .

Pharmacokinetics

It is known that this compound, like other alkaloids, is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth. By disrupting the microtubule network within the cells, this compound causes cell cycle arrest and cell death, thereby inhibiting the proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, which in turn can influence its absorption and distribution within the body. Additionally, factors such as temperature and humidity can affect the stability of this compound .

Future Directions

The future directions for vindorosine research could involve further exploration of its therapeutic applications, particularly its potential use as an anticancer drug . Additionally, the development of yeast strains for high-yield production of this compound from tabersonine could be a key area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vindorosine involves several steps, starting from simpler precursors. One of the key steps in its synthesis is the construction of the pyrrolo[2,3-d]carbazole core, which can be achieved through gold-catalyzed cascade cyclizations of conjugated diynes or ynamides . The synthetic route typically involves the following steps:

  • Formation of the pyrrolo[2,3-d]carbazole core.
  • Functionalization of the core to introduce necessary substituents.
  • Final steps to complete the this compound structure.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advances in metabolic engineering have enabled the production of this compound and related compounds in microbial hosts such as Saccharomyces cerevisiae. By introducing and optimizing the expression of key biosynthetic genes, researchers have achieved significant yields of this compound in engineered yeast strains .

Chemical Reactions Analysis

Types of Reactions: Vindorosine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions to introduce different substituents on its core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Vindorosine is structurally similar to other monoterpene indole alkaloids such as:

    Vindoline: this compound is the demethoxylated analog of vindoline.

    Vinblastine: Both this compound and vinblastine share a similar core structure but differ in their substituents.

    Vincristine: this compound and vincristine have similar mechanisms of action but differ in their chemical structures.

Uniqueness: this compound’s unique structural features and its ability to be produced in microbial hosts make it a valuable compound for research and industrial applications. Its structural similarity to other vinca alkaloids also provides insights into the structure-activity relationships of these compounds .

Properties

IUPAC Name

methyl 11-acetyloxy-12-ethyl-10-hydroxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-5-22-11-8-13-26-14-12-23(18(22)26)16-9-6-7-10-17(16)25(3)19(23)24(29,21(28)30-4)20(22)31-15(2)27/h6-11,18-20,29H,5,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASWULSUPROHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966694
Record name Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5231-60-7
Record name Vindorosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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